Ácido málico

Descripción general

Descripción

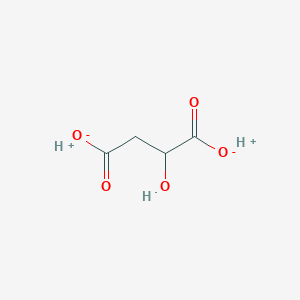

El ácido málico es un compuesto orgánico con la fórmula molecular HO₂CCH(OH)CH₂CO₂H. Es un ácido dicarboxílico que está presente naturalmente en todos los organismos vivos y contribuye al sabor agrio de las frutas. El compuesto fue aislado por primera vez del jugo de manzana por el químico suizo Carl Wilhelm Scheele en 1785. El nombre "málico" deriva del latín "malum", que significa manzana. El ácido málico tiene dos formas estereoisómeras, el ácido L-málico y el ácido D-málico, siendo el L-isómero la forma que se encuentra en la naturaleza.

Aplicaciones Científicas De Investigación

El ácido málico tiene una amplia gama de aplicaciones en la investigación científica y en diversas industrias:

Química: Se utiliza como bloque de construcción quiral en la síntesis orgánica.

Biología: Juega un papel crucial en el ciclo del ácido cítrico, que es esencial para la respiración celular.

Medicina: Se utiliza en la formulación de medicamentos y suplementos dietéticos.

Industria: Ampliamente utilizado en la industria alimentaria y de bebidas como potenciador del sabor y conservante. .

Mecanismo De Acción

En los sistemas biológicos, el ácido málico juega un papel vital en el ciclo del ácido cítrico (también conocido como ciclo de Krebs). Está involucrado en la oxidación del acetil-CoA para producir trifosfato de adenosina (ATP), la principal fuente de energía en las células. El ácido málico actúa como intermedio en este ciclo, facilitando la conversión de fumarato a oxalacetato . Además, el ácido málico tiene propiedades antioxidantes, lo que contribuye a sus posibles beneficios para la salud .

Análisis Bioquímico

Biochemical Properties

This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells .

Cellular Effects

Malic acid can influence cellular function by participating in the citric acid cycle, which is central to cellular metabolism . It can impact cell signaling pathways and gene expression through its role in energy production .

Molecular Mechanism

The molecular mechanism of Malic acid involves its role in the citric acid cycle. It is involved in the oxidation of acetyl-CoA, a key step in the cycle that leads to the production of ATP . This involves binding interactions with various enzymes and other biomolecules in the cell .

Temporal Effects in Laboratory Settings

The effects of Malic acid in laboratory settings can vary over time. For example, in a study on the fermentation of Aspergillus niger, the addition of polypeptides improved the productivity of malic acid, shortening the fermentation time from 120 to 108 hours .

Metabolic Pathways

Malic acid is involved in the citric acid cycle, a key metabolic pathway in cells . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Malic acid within cells and tissues are closely tied to its role in the citric acid cycle . Specific details about transporters or binding proteins that it interacts with were not found in the current search.

Subcellular Localization

Malic acid is primarily located in the mitochondria, where the citric acid cycle takes place . Its activity and function are closely tied to this subcellular compartment .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido málico se puede sintetizar mediante la hidratación del anhídrido maleico. La reacción implica la adición de agua al anhídrido maleico, lo que da como resultado la formación de ácido málico. Las condiciones de reacción típicas incluyen un rango de temperatura de 160-200 °C y una presión de 9-15 kg/cm². Se pueden utilizar catalizadores como el carbonato de sodio para mejorar la eficiencia de la reacción .

Métodos de producción industrial

La producción industrial de ácido málico implica principalmente la síntesis química a partir del anhídrido maleico. El proceso incluye la hidratación del anhídrido maleico en presencia de un catalizador. Otro método implica la fermentación microbiana de sustratos renovables utilizando microbios diseñados. Este enfoque biotecnológico se considera más ecológico y sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido málico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido málico se puede oxidar a ácido oxalacético.

Reducción: Se puede reducir a ácido succínico.

Sustitución: El ácido málico puede someterse a esterificación para formar ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Esterificación: Los alcoholes en presencia de un catalizador ácido (por ejemplo, ácido sulfúrico) se utilizan para la esterificación.

Productos principales

Oxidación: Ácido oxalacético.

Reducción: Ácido succínico.

Esterificación: Ésteres de malato.

Comparación Con Compuestos Similares

El ácido málico a menudo se compara con otros ácidos dicarboxílicos como:

- Ácido succínico

- Ácido tartárico

- Ácido fumárico

- Ácido maleico

Singularidad

- Ácido málico : De origen natural, se encuentra en las frutas y tiene un sabor agrio.

- Ácido succínico : También participa en el ciclo del ácido cítrico, pero carece del grupo hidroxilo presente en el ácido málico.

- Ácido tartárico : Se encuentra en las uvas y los plátanos, se utiliza en el polvo para hornear.

- Ácido fumárico : Un intermedio en el ciclo del ácido cítrico, similar al ácido málico, pero difiere en su configuración geométrica.

- Ácido maleico : Sintético, utilizado en la producción de resinas y recubrimientos, y difiere en su configuración cis en comparación con la configuración trans del ácido fumárico .

Las propiedades únicas del ácido málico, como su papel en el ciclo del ácido cítrico y su sabor agrio, lo distinguen de otros compuestos similares.

Propiedades

IUPAC Name |

2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78644-42-5, 676-46-0 (di-hydrochloride salt) | |

| Record name | Poly(malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027640 | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 g/ cu cm at 20 °C | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White, crystalline triclinic crystals | |

CAS No. |

6915-15-7, 617-48-1 | |

| Record name | Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does malic acid contribute to aluminum tolerance in plants?

A1: Malic acid secretion from roots is a known mechanism of aluminum (Al) tolerance in some plants, such as wheat []. In Al-tolerant wheat varieties, aluminum stress triggers the secretion of malic acid, which then chelates aluminum ions in the soil, preventing them from reaching toxic levels within the plant []. This effect was observed to be influenced by the plant hormone indole-3-acetic acid (IAA), suggesting a complex regulatory mechanism [].

Q2: What role does malic acid play in the metabolism of Crassulacean Acid Metabolism (CAM) plants?

A2: Malic acid is central to the CAM photosynthetic pathway. At night, CAM plants fix CO2 into malic acid, which accumulates in the vacuole. During the day, malic acid is transported to the cytoplasm and decarboxylated, releasing CO2 for photosynthesis [, ]. This cycle allows CAM plants to open their stomata for CO2 uptake at night, minimizing water loss in arid environments.

Q3: How does malic acid secretion from chickpea leaves relate to insect resistance?

A3: While the exact mechanism remains unclear, research suggests that malic acid secretion in chickpea (Cicer arietinum L.) may contribute to its natural resistance to insect pests []. This secretion, primarily occurring during daylight hours, coincides with the activity of phosphoenolpyruvate carboxylase (PEP carboxylase) in leaf glands []. Further research is needed to understand the specific relationship between malic acid and insect deterrence in chickpeas.

Q4: Does malic acid application impact nitrogen metabolism in plants like tobacco?

A4: Studies on flue-cured tobacco (Nicotiana tabacum) suggest that applying appropriate amounts of malic acid can enhance nitrogen metabolism []. This effect is linked to increased nitrogen uptake by roots, potentially due to improved root vitality and enhanced nitrate reductase activity [].

Q5: Can malic acid application influence the growth and development of ornamental plants?

A5: Research on Salvia splendens indicates that foliar application of malic acid can mitigate the negative impacts of nickel toxicity on plant growth []. Malic acid treatment improved various growth parameters, potentially by influencing nutrient uptake and mitigating the detrimental effects of nickel on plant physiology [].

Q6: What is the molecular formula and weight of malic acid?

A6: The molecular formula of malic acid is C4H6O5, and its molecular weight is 134.09 g/mol.

Q7: What are some methods for malic acid production?

A7: Malic acid can be produced through various methods, including:* Hydration of maleic anhydride: This is a common industrial process [].* Fermentation: Microorganisms like Aspergillus niger can be used to produce malic acid from substrates like glucose [, ].* Enzymatic synthesis: Enzymes like fumarase can catalyze the conversion of fumaric acid to malic acid [, ].

Q8: What is the role of malic acid in food applications?

A8: Malic acid is a widely used food additive due to its pleasant tart taste and its ability to enhance flavors []. It is commonly added to beverages, candies, and other food products to adjust acidity and improve taste.

Q9: Can malic acid be used in the synthesis of other valuable compounds?

A9: Yes, malic acid serves as a starting material in various chemical syntheses. For example, it can be used to synthesize (S)-dihydrokavain, a bioactive compound found in kava plants, through a chiral pool synthesis approach [].

Q10: How does malic acid interact with metals in the environment?

A10: Malic acid can form complexes with metal ions in the soil, influencing their mobility and bioavailability []. This interaction can impact the uptake of metals by plants, as demonstrated by studies on cadmium (Cd) accumulation in amaranth []. The addition of malic acid to soil increased the concentration of bioavailable Cd forms, leading to higher Cd uptake by the plants [].

Q11: Can malic acid be used to enhance antibiotic efficacy against biofilms?

A11: Research suggests that malic acid can potentiate the activity of certain antibiotics, such as ciprofloxacin, against Pseudomonas aeruginosa biofilms []. The exact mechanism is not fully understood, but it might involve altering biofilm metabolism and increasing the susceptibility of bacteria to antibiotics [].

Q12: What are the potential applications of biodegradable polymers derived from malic acid?

A12: Malic acid-based co-polyesters, like malic acid-butane-1,4-diol-glycerol co-polyester (MBGC), show promise in biomedical and agricultural applications due to their biodegradability []. These applications include drug delivery systems, controlled-release fertilizers, and biodegradable packaging materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)